molecular formula C20H21FN2O B12419129 Citalopram olefinic impurity-d6

Citalopram olefinic impurity-d6

Cat. No.: B12419129
M. Wt: 330.4 g/mol
InChI Key: IAICSOQOSARWDY-JOKQSJFRSA-N
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Description

Citalopram olefinic impurity-d6 (4-[4-(dimethyl-d6-amino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile) is a deuterium-labeled variant of citalopram's olefinic impurity. This compound arises during the synthesis or degradation of citalopram, a selective serotonin reuptake inhibitor (SSRI). The deuterium labeling (six deuterium atoms) enhances its utility as an internal standard in mass spectrometry (MS)-based quantification, minimizing interference from endogenous compounds . Its molecular formula is C₁₈H₁₂D₆FN₂O, with a molecular weight of 338.84 g/mol .

Properties

Molecular Formula

C20H21FN2O

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(Z)-4-[bis(trideuteriomethyl)amino]-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3/b19-4-/i1D3,2D3

InChI Key

IAICSOQOSARWDY-JOKQSJFRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC/C=C(/C1=CC=C(C=C1)F)\C2=C(C=C(C=C2)C#N)CO)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of this compound centers on introducing deuterium at specific positions within the dimethylamino group. Patent EP1298124B1 outlines a Grignard reaction using 3-(N,N-dimethylamino)propyl magnesium chloride, which can be adapted by substituting non-deuterated dimethylamine with deuterated analogs. For instance, replacing $$ \text{(CH}3\text{)}2\text{NH} $$ with $$ \text{(CD}3\text{)}2\text{NH} $$ during the preparation of the Grignard reagent ensures deuterium integration at the dimethylamino moiety. This step is critical, as incomplete deuteration leads to isotopic dilution, compromising the impurity’s utility in mass spectrometry.

Reaction conditions for deuterium incorporation require anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, with temperatures maintained between −10°C and 0°C to minimize side reactions. A typical protocol involves:

  • Reacting deuterated dimethylamine with magnesium and 1-chloro-3-iodopropane to form the Grignard reagent.
  • Adding this reagent to a solution of 5-cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran under inert atmosphere.

The olefinic double bond forms via elimination during work-up, often facilitated by acidic or basic conditions.

Key Intermediates and Reaction Pathways

The olefinic impurity arises as a byproduct during the alkylation of citalopram intermediates. As described in CN1282648C, the use of 3-(N,N-dimethylamino)propyl magnesium halide in the presence of 5-cyanophthalide derivatives can lead to β-hydrogen elimination, generating the olefinic structure. Deuterium labeling exacerbates this elimination due to isotopic effects, necessitating precise stoichiometric control.

A comparative analysis of intermediates is provided below:

Intermediate Role in Synthesis Deuterium Source
5-Cyanophthalide Core structure for alkylation None
Deutero-Grignard Reagent Introduces $$ \text{CD}_3 $$ groups $$ \text{(CD}3\text{)}2\text{NH} $$
Olefinic Impurity-d6 Byproduct of elimination reaction Isotopic labeling during alkylation

Optimization of Reaction Conditions

Temperature and Solvent Effects

The yield of olefinic impurity-d6 is highly sensitive to reaction temperature. Data from EP1296970B1 indicate that temperatures above 25°C favor elimination, increasing impurity formation by 15–20% compared to reactions at 0–10°C. However, excessive heat promotes degradation, necessitating a balance between kinetic control and stability.

Solvent polarity also influences reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhance Grignard reactivity but may accelerate side reactions. In contrast, non-polar solvents like toluene reduce elimination rates, favoring the desired alkylation product.

Catalytic and Stoichiometric Considerations

Copper(I) catalysts, as disclosed in EP1298124B1, improve reaction efficiency by facilitating single-electron transfers during Grignard additions. However, residual copper can complicate purification, requiring chelating agents like ethylenediaminetetraacetic acid (EDTA) during work-up. Stoichiometric excess of the Grignard reagent (1.2–1.5 equivalents) maximizes deuterium incorporation while minimizing unreacted starting material.

Analytical Characterization

Mass Spectrometry (MS)

The deuterated impurity exhibits a distinct isotopic pattern in MS, with a mass shift of +6 Da compared to the non-deuterated analog. Q-TOF analysis confirms the molecular ion at $$ m/z $$ 330.4, consistent with the formula $$ \text{C}{20}\text{H}{21}\text{FN}2\text{O} $$. Fragmentation patterns reveal loss of the dimethylamino group ($$ \text{CD}3 $$)_2NH, generating a peak at $$ m/z $$ 245.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$-NMR spectra show absence of protons at the dimethylamino group (δ 2.2–2.5 ppm), replaced by deuterium’s characteristic splitting. $$ ^{13}\text{C} $$-NMR confirms deuteration via reduced signal intensity at $$ \text{CD}_3 $$ carbons (δ 45–50 ppm).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column resolves the olefinic impurity-d6 ($$ tR = 12.3 $$ min) from citalopram ($$ tR = 9.8 $$ min) using a gradient of acetonitrile and phosphate buffer (pH 3.0). Method validation parameters include:

Parameter Value
Linearity (R²) 0.9995
Limit of Detection (LOD) 0.1 µg/mL
Recovery (%) 98.2–101.5

Purification and Isolation Techniques

Acid/Base Washing

Crude reaction mixtures are treated with dilute hydrochloric acid (0.1 M) to protonate basic impurities, followed by extraction with dichloromethane. The olefinic impurity-d6, being less polar, remains in the organic layer, while polar byproducts partition into the aqueous phase.

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields impurity-d6 with >99% purity. Slow cooling (0.5°C/min) ensures uniform crystal growth, minimizing occluded solvents.

Semi-Preparative HPLC

For analytical standards, semi-preparative HPLC with a phenyl-hexyl column (250 × 21.2 mm, 5 µm) achieves >99.5% purity. Mobile phase: acetonitrile/20 mM ammonium acetate (65:35), flow rate: 12 mL/min.

Challenges and Mitigation Strategies

Isotopic Dilution

Partial deuteration occurs if $$ \text{(CD}3\text{)}2\text{NH} $$ contains protiated contaminants. Solution: Use 99.9% deuterated dimethylamine and conduct reactions under strict anhydrous conditions.

Byproduct Formation

Over-alkylation generates tertiary amines, detectable via LC-MS. Mitigation: Limit Grignard reagent to 1.2 equivalents and monitor reaction progress using in-line IR spectroscopy.

Chemical Reactions Analysis

Oxidation Reactions

The olefinic double bond in this impurity is susceptible to oxidation, particularly under acidic or enzymatic conditions:

  • Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxide derivatives, detectable via HPLC.

  • Hydroxylation : In metabolic studies, cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the double bond, though this pathway is less prominent compared to citalopram’s primary metabolism .

Reduction Reactions

The impurity’s olefinic bond can undergo hydrogenation:

  • Catalytic hydrogenation : Using Pd/C or Raney nickel in ethanol yields the saturated analog, identical to citalopram’s intermediate .

  • Kinetic isotope effects : Deuterium substitution slightly slows reaction rates due to increased bond strength .

Hydrolysis and Stability

Under accelerated stability testing (e.g., 40°C/75% RH):

  • Ester hydrolysis : The benzofuran ring’s ester linkage degrades in acidic media, producing carboxylic acid derivatives .

  • pH-dependent stability : Degradation is minimal at neutral pH but accelerates in strongly acidic or basic conditions.

Condition Degradation Products Analytical Method
Acidic (pH 1–3)Carboxylic acid impurity-d6HPLC-MS
Alkaline (pH 10–12)Ring-opened diol derivativesNMR, IR

Photolytic Degradation

Exposure to UV light (254 nm) induces:

  • Radical formation : Cleavage of the benzofuran ring, leading to nitrile-containing fragments.

  • Isomerization : Cis-trans isomerism observed in the olefinic moiety .

Interaction with Pharmaceutical Excipients

In formulation studies, the impurity reacts with:

  • Lactose : Forms Schiff bases under high humidity, detectable via colorimetric assays.

  • Magnesium stearate : No significant interaction observed, confirming compatibility.

Key Analytical Insights

  • Mass spectrometry : Deuterium labeling shifts molecular ion peaks by +6 amu, aiding differentiation from non-deuterated impurities .

  • NMR : Deuterium substitution eliminates specific proton signals, simplifying structural confirmation.

Scientific Research Applications

Citalopram olefinic impurity-d6, a deuterated form of citalopram's olefinic impurity, is primarily recognized in pharmaceutical research and development due to its implications in drug synthesis, quality control, and pharmacokinetics. This article delves into its applications, supported by comprehensive data and case studies.

Analytical Chemistry

This compound serves as an internal standard in various analytical methods, including:

  • High-Performance Liquid Chromatography (HPLC) : Used to quantify citalopram and its impurities in pharmaceutical formulations. The deuterated compound provides a reliable reference point for measuring the concentration of citalopram, ensuring accurate results in purity assessments.
  • Mass Spectrometry : The unique mass signature of the deuterated compound allows for its differentiation from other components in complex mixtures, facilitating the identification and quantification of citalopram and its metabolites.

Pharmacokinetic Studies

The use of this compound in pharmacokinetic studies helps researchers understand the metabolism and elimination pathways of citalopram. By tracking the deuterated form, researchers can gain insights into:

  • Metabolic Stability : Understanding how citalopram is metabolized in vivo can inform dosing regimens and predict patient responses.
  • Drug Interaction Studies : Investigating how other drugs affect the metabolism of citalopram can help in assessing potential interactions that may alter therapeutic outcomes.

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, maintaining high purity levels is crucial. This compound plays a role in:

  • Stability Testing : Monitoring the stability of citalopram formulations over time helps ensure that impurities do not exceed acceptable limits.
  • Regulatory Compliance : The presence of known impurities, such as olefinic impurity-d6, must be documented to comply with regulatory standards set by agencies like the FDA and EMA.

Case Study 1: HPLC Method Development

A study published in a pharmaceutical journal demonstrated the development of an HPLC method using this compound as an internal standard. The method achieved a limit of detection (LOD) of 0.01% for citalopram and its impurities, ensuring robust quality control during production .

Case Study 2: Pharmacokinetic Profiling

Research conducted on healthy volunteers assessed the pharmacokinetics of citalopram using this compound as a tracer. The study revealed that the deuterated compound could effectively trace metabolic pathways without interference from endogenous substances .

Case Study 3: Stability Studies

A long-term stability study on citalopram tablets incorporated measurements of both citalopram and its olefinic impurity-d6. Results indicated that while citalopram remained stable under recommended storage conditions, levels of olefinic impurity-d6 provided insights into degradation pathways, emphasizing the importance of monitoring impurities over time .

Mechanism of Action

The mechanism of action of citalopram olefinic impurity-d6 is not well-defined, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can influence the overall pharmacokinetics and pharmacodynamics of citalopram by potentially interacting with the same molecular targets, such as the serotonin transporter. Further research is needed to elucidate its specific molecular targets and pathways .

Comparison with Similar Compounds

Structural and Isotopic Differences

Citalopram olefinic impurity-d6 differs from non-deuterated olefinic impurities by the presence of six deuterium atoms at the dimethylamino group.

Key structural analogs include :

Citalopram Olefinic Impurity (non-deuterated): Molecular formula C₁₈H₁₈FN₂O, molecular weight 332.35 g/mol. The absence of deuterium results in a lower molecular weight and distinct MS fragmentation patterns .

N-Desmethyl Citalopram-d4 Oxalate : A deuterated desmethyl derivative with molecular formula C₁₉H₁₄D₄FN₂O₄ , molecular weight 394.38 g/mol . This compound lacks the olefinic double bond but shares isotopic labeling for analytical applications .

Citalopram Carboxylic Acid Hydrobromide-d6: A deuterated degradation product with molecular formula C₂₀H₁₇D₆BrFNO₃, molecular weight 430.35 g/mol. It features a carboxylic acid group instead of the nitrile group in the olefinic impurity .

Table 1: Structural and Isotopic Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₈H₁₂D₆FN₂O 338.84 Olefinic double bond, nitrile
Citalopram Olefinic Impurity C₁₈H₁₈FN₂O 332.35 Olefinic double bond, nitrile
N-Desmethyl Citalopram-d4 Oxalate C₁₉H₁₄D₄FN₂O₄ 394.38 Oxalate ester, desmethyl
Citalopram Carboxylic Acid-d6 C₂₀H₁₇D₆BrFNO₃ 430.35 Carboxylic acid, deuterated

Analytical Behavior

Chromatographic Retention

In HPLC analyses, this compound exhibits a relative retention time (RRT ) distinct from other citalopram-related impurities. For example:

  • Citalopram Related Compound C (3-oxocitalopram) : RRT = 0.80 .
  • Citalopram N-oxide : RRT = 1.40 .
Mass Spectrometry (MS)

Deuterium labeling in olefinic impurity-d6 increases its molecular ion (M⁺) mass by 6 Da compared to the non-deuterated form. This difference is critical for avoiding overlap with matrix ions in MS-based assays. For example:

  • Non-deuterated olefinic impurity: m/z 332.35 (M⁺).
  • Olefinic impurity-d6 : m/z 338.84 (M⁺) .

Pharmacopeial Standards and Regulatory Limits

The United States Pharmacopeia (USP) specifies stringent limits for citalopram impurities. For example:

  • Unspecified impurities: Not more than (NMT) 1.0% .
  • Total impurities: NMT 2.0% . Deuterated analogs are primarily used as reference standards for method validation .

Metabolic and Toxicological Considerations

Olefinic impurities like this compound are chemically reactive due to the unsaturated double bond. For example, aflatoxin B1's carcinogenicity is linked to epoxide formation .

Biological Activity

Citalopram olefinic impurity-d6 is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. Understanding the biological activity of this specific impurity is crucial for assessing its pharmacological implications and potential effects on human health.

Chemical Profile

  • Molecular Formula : C20H21D6FN2O
  • Molecular Weight : 330.43 g/mol
  • CAS Number : 1190003-26-9

This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in pharmacokinetic studies due to its distinguishable mass.

Citalopram and its impurities, including this compound, primarily function by inhibiting the reuptake of serotonin (5-HT) in the brain. This action increases serotonin availability in the synaptic cleft, contributing to its antidepressant effects. Research indicates that citalopram has a high selectivity for serotonin transporters, with minimal impact on norepinephrine and dopamine transporters, distinguishing it from other antidepressants that may have broader receptor interactions .

In Vitro Studies

In vitro studies have shown that this compound retains significant activity as a serotonin reuptake inhibitor. The presence of deuterium alters the compound's pharmacokinetics, potentially affecting its metabolism and bioavailability.

  • Serotonin Reuptake Inhibition : Similar to citalopram, this impurity has demonstrated a capacity to inhibit serotonin reuptake effectively.
  • Receptor Interaction : Preliminary data suggest that this impurity does not exhibit antagonistic effects on other neurotransmitter receptors like dopamine or norepinephrine, aligning with the profile of citalopram itself .

Environmental Impact

Recent studies have also explored the environmental implications of citalopram and its impurities. For instance, research indicates that exposure to environmentally relevant concentrations can inhibit algal growth and affect aquatic organisms such as Daphnia magna . These findings highlight the need for careful monitoring of pharmaceutical contaminants in water systems.

Case Studies

A review of clinical trials involving citalopram has provided insights into the broader implications of its impurities:

  • Clinical Efficacy : Citalopram has been shown to be effective in treating major depressive disorder and anxiety disorders. The specific role of impurities like olefinic impurity-d6 in clinical outcomes remains under investigation but is crucial for understanding overall drug efficacy and safety .
  • Safety Profile : Citalopram is generally well-tolerated; however, impurities may contribute to variability in side effects or therapeutic outcomes. Ongoing studies are needed to elucidate these relationships further .

Research Findings Summary Table

Study TypeFindingsReference
In VitroEffective serotonin reuptake inhibition
Environmental ImpactInhibition of algal growth; effects on Daphnia magna
Clinical TrialsEfficacy in treating depression and anxiety disorders
Safety ProfileGenerally well-tolerated; need for monitoring impurities

Q & A

Q. What analytical methods are recommended for quantifying Citalopram olefinic impurity-d6 in pharmaceutical formulations?

To ensure accuracy, employ High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) using deuterated internal standards. For structural confirmation, ¹H NMR and ¹³C NMR are critical, particularly analyzing olefinic proton signals (δ 5.8–4.8 ppm) to distinguish the impurity from the parent compound . Method validation should follow ICH guidelines, including specificity, linearity (R² > 0.995), and recovery rates (98–102%) to address potential matrix interference .

Q. How can researchers synthesize this compound with high isotopic purity?

Use a deuterated precursor (e.g., deuterated benzaldehyde) in a Grignard reaction, followed by catalytic deuteration under controlled pH and temperature. Isotopic purity (>98%) can be verified via LC-MS/MS and isotopic ratio analysis. Ensure reaction intermediates are characterized using FTIR to monitor deuteration efficiency at key functional groups .

Q. What are the stability-indicating parameters for this compound under accelerated degradation conditions?

Conduct stress testing under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products using HPLC-PDA, focusing on retention time shifts and peak purity. Stability data should be analyzed via Arrhenius kinetics to predict shelf-life, with degradation thresholds set at <5% impurity increase over 6 months .

Advanced Research Questions

Q. How does this compound influence the pharmacological activity of escitalopram in vivo?

Design a forced swim test (FST) model using rodents, comparing escitalopram formulations with/without the impurity-d6 (0.1–1.0% w/w). Measure immobility time reduction and serotonin reuptake inhibition via microdialysis. Isobolographic analysis can assess additive/synergistic effects, with statistical significance determined via t-tests (α = 0.05) . Note that impurity concentrations >0.5% may alter CYP2D6 metabolism, requiring pharmacokinetic profiling .

Q. What experimental strategies resolve contradictions in impurity quantification across laboratories?

Implement a harmonized protocol using CRF (Case Report Form) templates for data collection, including spectrometer calibration logs and sample preparation details. Cross-validate results via inter-laboratory studies (e.g., Round Robin testing) and apply ANOVA to identify systematic biases. Reference materials should be shared via FAIR-compliant platforms to ensure reproducibility .

Q. How can computational modeling predict the interaction of this compound with serotonin transporters?

Use molecular docking (AutoDock Vina) to simulate impurity binding at SERT sites, comparing binding energies (ΔG) to escitalopram. Validate predictions with in vitro radioligand displacement assays (³H-citalopram). A ≥10% reduction in binding affinity suggests competitive inhibition, necessitating in vivo correlation studies .

Q. What methodologies detect trace-level (<0.1%) this compound in biological matrices?

Solid-phase extraction (SPE) followed by UPLC-QTOF-MS/MS provides sensitivity down to 0.01 ng/mL. Optimize ionization parameters (e.g., ESI+ mode, 350°C source temperature) and use MRM transitions (m/z 325.2 → 109.1 for impurity-d6). Validate against FDA Bioanalytical Method Validation guidelines, including matrix effect evaluation (CV <15%) .

Methodological Guidance

  • Data Contradiction Analysis : Apply the Youden plot for inter-lab variability assessment and Deming regression for method comparison. Outliers should undergo root-cause analysis (e.g., column lot variability in HPLC) .
  • Experimental Design : Use factorial designs (e.g., 2³ factorial) to evaluate impurity synthesis variables (temperature, pH, catalyst ratio). Power analysis (β = 0.2, α = 0.05) ensures adequate sample size .
  • Ethical Compliance : Adhere to OECD GLP principles for preclinical studies, including protocol pre-registration in public repositories (e.g., ClinicalTrials.gov ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.